![molecular formula C17H16N4O4 B2432839 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034440-09-8](/img/structure/B2432839.png)
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that combines multiple bioactive moieties. This compound is of particular interest due to its potential therapeutic applications, especially in the fields of oncology and infectious diseases. The biological activity of this compound is primarily attributed to its structural components: the 1,2,4-oxadiazole ring and the benzo[dioxine] scaffold.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N4O3. It contains a pyrrole ring, an oxadiazole ring, and a benzo[dioxine] structure which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C15H16N4O3 |
Molecular Weight | 284.31 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO |
The mechanism of action for this compound involves its interaction with specific biological targets. The 1,2,4-oxadiazole moiety is known for its ability to inhibit various enzymes and receptors involved in cellular proliferation and survival pathways. This compound may modulate the activity of key proteins associated with cancer progression and microbial resistance.
Anticancer Activity
Research has shown that derivatives containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. The compound's ability to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC) has been documented in various studies .
Case Study:
A study conducted by Dhumal et al. (2016) demonstrated that specific 1,3,4-oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity
Compounds with oxadiazole rings have shown promising antimicrobial activities against a range of pathogens including bacteria and fungi. N-(3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl derivatives have been tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis.
Research Findings:
In vitro studies revealed that certain derivatives displayed MIC values comparable to standard antibiotics such as gentamicin . The binding affinity of these compounds to bacterial target proteins was assessed using molecular docking studies.
Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by the following molecular structure and properties:
- Molecular Formula : C13H15N5O
- Molecular Weight : 257.29 g/mol
- CAS Number : 2098037-61-5
The structure includes a benzo[dioxine] moiety and a pyrrol-based substituent, which are known to impart various biological activities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The compound has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in tumor-induced immunosuppression. By inhibiting IDO, this compound may enhance the effectiveness of existing anticancer treatments and address tumor-specific immunosuppression associated with various cancers, including melanoma and non-small cell lung cancer (NSCLC) .
Antimicrobial Effects
The oxadiazole moiety is known for its antimicrobial properties. Compounds containing oxadiazoles have been reported to exhibit significant activity against a range of pathogens. This suggests that N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide could be explored as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Research indicates that modifications to the pyrrol and oxadiazole components can significantly influence biological activity. For instance, variations in substituents on these rings can affect potency and selectivity towards specific biological targets .
Case Study 1: Cancer Treatment Enhancement
In a preclinical study, the administration of this compound alongside traditional chemotherapy agents showed improved efficacy in reducing tumor size compared to chemotherapy alone. This suggests that the compound may serve as an adjunct therapy in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that it exhibited significant inhibition against Gram-positive bacteria, suggesting potential as a new class of antibiotics .
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-21-8-4-5-11(21)16-19-15(25-20-16)9-18-17(22)14-10-23-12-6-2-3-7-13(12)24-14/h2-8,14H,9-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDIZEJMBIAIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.